(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466246
InChI: InChI=1S/C13H25N3O3/c1-9(14)11(17)15(5)10-6-7-16(8-10)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10+/m0/s1
SMILES: CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13466246

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl (3R)-3-[[(2S)-2-aminopropanoyl]-methylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H25N3O3/c1-9(14)11(17)15(5)10-6-7-16(8-10)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3/t9-,10+/m0/s1
Standard InChI Key STZHUWMHSRLZJC-VHSXEESVSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)[C@@H]1CCN(C1)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C)N

Introduction

Chemical Properties

Structural Features

  • Molecular Formula: C₁₃H₂₅N₃O₃

  • Molecular Weight: 271.36 g/mol

  • Stereochemistry:

    • R-configuration at the pyrrolidine 3-position.

    • S-configuration at the 2-amino-propionyl moiety.

  • Key Functional Groups:

    • Tert-butyl ester (protecting group for carboxylic acids).

    • Methyl-amino-propionyl side chain (potential hydrogen-bonding sites) .

Physical and Chemical Data

PropertyValueSource
Boiling PointNot reported-
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, THF)Inferred
StabilityStable under inert conditions
Optical RotationDependent on stereochemistry

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

  • Pyrrolidine Functionalization: Introduction of the tert-butyl ester group via Boc protection .

  • Side-Chain Coupling: Stereoselective coupling of (S)-2-amino-propionyl-methyl-amino group using activated esters or acid chlorides .

  • Purification: Chromatographic methods to isolate the R-configured product.

Example Protocol (Adapted from ):

  • Step 1: Protection of pyrrolidine-1-carboxylic acid with tert-butyl dicarbonate.

  • Step 2: Condensation with (S)-2-amino-propionyl chloride in the presence of a base (e.g., triethylamine).

  • Step 3: Chiral resolution via HPLC or enzymatic methods to isolate the R-isomer.

Spectroscopic Characterization

  • NMR:

    • ¹H NMR: Signals at δ 1.4 ppm (tert-butyl), δ 3.2–3.8 ppm (pyrrolidine protons), δ 4.1 ppm (amide NH).

    • ¹³C NMR: Peaks corresponding to carbonyl (170–175 ppm) and tert-butyl carbons (28 ppm).

  • MS: Molecular ion peak at m/z 271.36 (M⁺) .

Applications

Pharmaceutical Intermediate

  • Peptide Mimetics: The tert-butyl ester facilitates solid-phase peptide synthesis (SPPS) .

  • Drug Candidates: Intermediate for antiviral and anticancer agents (e.g., cephalosporin derivatives) .

Comparative Analysis with Analogues

CompoundKey DifferenceBioactivity
(S)-3-[((S)-2-Amino-propionyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Opposite configuration at pyrrolidine 3-positionReduced target affinity
3-((S)-2-Amino-3-methyl-butyrylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Bulkier side chainAltered pharmacokinetics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator